6-Heptynenitrile

Description

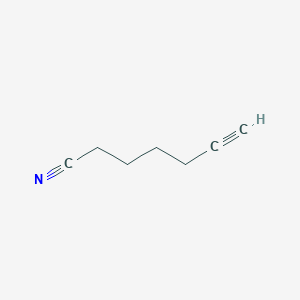

Structure

3D Structure

Properties

IUPAC Name |

hept-6-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRRVLEKCQFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472012 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15295-69-9 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Heptynenitrile from 6-Heptyn-1-ol: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthetic pathways for converting 6-heptyn-1-ol to 6-heptynenitrile, a valuable bifunctional molecule in organic synthesis. The presence of both a terminal alkyne and a nitrile group makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and specialty materials.[1][2][3] This document details scientifically robust methodologies, offering insights into the underlying chemical principles and providing detailed protocols for researchers, chemists, and professionals in drug development.

Strategic Approaches to the Alcohol-to-Nitrile Conversion

The transformation of a primary alcohol, such as 6-heptyn-1-ol, into a nitrile involves the oxidation of the carbon atom and the introduction of a nitrogen atom. This can be accomplished through several strategic routes, primarily categorized as two-step syntheses or more streamlined one-pot procedures. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired yield and purity, and the availability of reagents.

A prevalent and classical two-step approach involves the initial oxidation of the alcohol to an intermediate aldehyde, which is then converted to the nitrile. Alternatively, one-pot methodologies that bypass the isolation of the aldehyde intermediate offer increased efficiency and are often preferred in modern synthetic chemistry.[4]

Two-Step Synthesis via an Aldehyde Intermediate

This reliable and well-established route provides distinct checkpoints for purification and characterization of the intermediate, 6-heptynal.

Step 1: Oxidation of 6-Heptyn-1-ol to 6-Heptynal

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical transformation in organic synthesis.[5] For a substrate like 6-heptyn-1-ol, which contains an alkyne moiety, milder oxidation conditions are generally preferred to avoid unwanted side reactions.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidations are highly effective for the selective conversion of primary alcohols to aldehydes.[5][6][7] This method operates under mild conditions and is compatible with a wide range of functional groups, including alkynes. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which in turn oxidizes the alcohol. A co-oxidant, such as sodium hypochlorite (bleach), is used to regenerate the catalytic species.[5][6]

Experimental Protocol: TEMPO-Catalyzed Oxidation of 6-Heptyn-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-heptyn-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Addition of Catalysts: Add a catalytic amount of TEMPO (e.g., 0.01-0.05 equivalents) and an aqueous solution of sodium bicarbonate.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-heptynal.

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid to oxidize primary alcohols.[8][9][10][11] While it is a powerful and cost-effective method, the reaction conditions are strongly acidic and the chromium reagents are toxic, necessitating careful handling and disposal.[9][10] For substrates sensitive to strong acids, this method may not be ideal. However, for robust molecules, it offers a rapid and high-yielding route to the corresponding carboxylic acid, or with careful control, the aldehyde.[8][9]

Experimental Protocol: Jones Oxidation of 6-Heptyn-1-ol (for illustrative purposes, caution advised)

-

Preparation of Jones Reagent: Slowly add a solution of chromium trioxide in concentrated sulfuric acid to water, keeping the mixture cool in an ice bath.[10]

-

Reaction Setup: Dissolve 6-heptyn-1-ol in acetone and cool the solution to 0 °C.

-

Addition of Oxidant: Add the prepared Jones reagent dropwise to the alcohol solution until a persistent orange color is observed.

-

Quenching: Quench the reaction by adding isopropanol until the solution turns green.

-

Workup: Dilute the mixture with water and extract with a suitable organic solvent. Wash the organic layer, dry, and concentrate to obtain the oxidized product.

Step 2: Conversion of 6-Heptynal to this compound

Once the intermediate aldehyde is obtained and purified, it can be converted to the nitrile through several established methods. A common approach is the formation of an aldoxime followed by dehydration.

The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base yields an aldoxime. This intermediate can then be dehydrated using various reagents to afford the corresponding nitrile.[12]

Experimental Protocol: Conversion of 6-Heptynal to this compound

-

Oxime Formation: Dissolve 6-heptynal in a suitable solvent system, such as aqueous ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitored by TLC).

-

Dehydration: To the crude aldoxime, add a dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, and heat the reaction mixture.[13]

-

Workup: After the reaction is complete, carefully quench the reaction mixture with water or ice. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude nitrile can then be purified by distillation or chromatography.

One-Pot Synthesis of this compound from 6-Heptyn-1-ol

One-pot procedures offer significant advantages in terms of efficiency, reduced waste generation, and simplified experimental setup.[14][15] Several methods have been developed for the direct conversion of primary alcohols to nitriles.

Method A: Activation and Nucleophilic Substitution

This strategy involves the in-situ conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide source. A common approach is the formation of a sulfonate ester (e.g., tosylate) or an activated ester (e.g., trifluoroacetate) which is then displaced by cyanide.[14][15][16]

Experimental Protocol: One-Pot Conversion via Trifluoroacetate Intermediate [14][15]

-

Activation: In an inert atmosphere, dissolve 6-heptyn-1-ol in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add trifluoroacetic anhydride. The reaction is typically rapid.

-

Removal of Volatiles: After the activation is complete, remove the solvent and excess trifluoroacetic anhydride under reduced pressure.

-

Cyanide Displacement: To the crude trifluoroacetate, add a solution of sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the reaction mixture to facilitate the substitution.

-

Workup: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer to remove residual DMF or DMSO, dry, and concentrate. Purify the resulting this compound by distillation or chromatography.

Method B: One-Pot Oxidative Cyanation

This elegant approach combines the oxidation of the alcohol to the aldehyde and its subsequent conversion to the nitrile in a single reaction vessel.[4][17][18] TEMPO-based systems are well-suited for this transformation.

Experimental Protocol: TEMPO-Catalyzed One-Pot Synthesis [17]

-

Reaction Setup: In a round-bottom flask, combine 6-heptyn-1-ol, a catalytic amount of TEMPO, and an oxidant such as diiodine or tert-butyl hypochlorite in a suitable solvent.

-

In-situ Aldehyde Formation: Stir the mixture at room temperature to facilitate the oxidation of the alcohol to the aldehyde.

-

Nitrile Formation: After the formation of the aldehyde, add aqueous ammonia and continue stirring. The in-situ formed aldehyde reacts with ammonia to form an imine, which is then further oxidized to the nitrile.

-

Workup: Upon completion, quench any remaining oxidant and extract the product with an organic solvent. Wash the organic phase, dry, and concentrate to yield crude this compound, which can be further purified.

Data Summary

| Method | Key Reagents | Advantages | Disadvantages |

| Two-Step: TEMPO Oxidation | TEMPO, NaOCl, Hydroxylamine | Mild conditions, high selectivity | Two separate steps, requires isolation of intermediate |

| Two-Step: Jones Oxidation | CrO₃, H₂SO₄, Hydroxylamine | Inexpensive, powerful oxidant | Harsh acidic conditions, toxic chromium waste |

| One-Pot: Trifluoroacetate | Trifluoroacetic anhydride, NaCN | High efficiency, single step | Use of highly toxic cyanide salts |

| One-Pot: TEMPO/Ammonia | TEMPO, oxidant, aqueous ammonia | Mild conditions, avoids isolation | May require optimization of oxidant and conditions |

Visualizing the Synthetic Pathways

Two-Step Synthesis Workflow

Caption: Conceptual diagram of a one-pot synthesis.

Conclusion

The synthesis of this compound from 6-heptyn-1-ol can be effectively achieved through both two-step and one-pot methodologies. The choice of the synthetic route should be guided by the specific requirements of the research or development project, taking into account factors such as scale, purity requirements, and safety considerations. TEMPO-mediated oxidations, in both two-step and one-pot variations, represent a modern and versatile approach due to their mild reaction conditions and functional group tolerance. While classical methods like the Jones oxidation remain viable, the environmental and safety concerns associated with heavy metals warrant careful consideration. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to select and implement the most suitable method for their synthetic endeavors.

References

-

Camps, F., Gasol, V., & Guerrero, A. (1988). A SIMPLE ONE-POT SYNTHESIS OF NITRILES FROM ALCOHOLS. Synthetic Communications, 18(4), 445-452. [Link]

-

Taylor & Francis Online. (2006). A Simple One-Pot Synthesis of Nitriles from Alcohols. Synthetic Communications, 18(4). [Link]

-

Organic Chemistry Portal. TEMPO-Mediated Oxidations. [Link]

-

ResearchGate. (2025). Simple One-Pot Conversion of Alcohols into Nitriles. [Link]

-

ScienceDirect. (2007). A simple one-pot procedure for the direct conversion of alcohols into alkyl nitriles using TsIm. [Link]

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

National Institutes of Health. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

-

Wiley Online Library. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

-

National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Simple One-Pot Conversion of Alcohols into Nitriles. [Link]

- Beckham, J. L., et al. (2018).

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Chemistry Steps. Alcohols to Nitriles. [Link]

-

The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Wikipedia. Jones oxidation. [Link]

-

Chem-Station. (2014). Jones Oxidation. [Link]

-

Sciencemadness Wiki. (2019). Jones oxidation. [Link]

-

ACS Publications. (1981). Direct one-step conversion of alcohols into nitriles. The Journal of Organic Chemistry, 46(17), 3564-3565. [Link]

-

Chemguide. The preparation of nitriles. [Link]

-

ResearchGate. The classical approach for nitrile synthesis from aldehydes. [Link]

-

Chemistry Steps. Preparation of Nitriles. [Link]

-

ChemistryViews. (2019). A Safe Way to Nitriles. [Link]

-

PubMed. (2020). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. [Link]

-

LookChem. 6-Heptyn-1-ol|63478-76-2. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 6-Heptyn-1-ol, 95% | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. TEMPO [organic-chemistry.org]

- 8. Jones Oxidation [organic-chemistry.org]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]

- 17. Simple One-Pot Conversion of Alcohols into Nitriles [organic-chemistry.org]

- 18. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

6-Heptynenitrile: A Technical Guide for Scientific Professionals

An In-depth Examination of a Versatile Building Block in Organic Synthesis

Introduction

6-Heptynenitrile is a valuable bifunctional molecule for researchers and scientists in the fields of organic chemistry and drug development. Its structure, which incorporates both a terminal alkyne and a nitrile group, offers two distinct points of reactivity. This unique characteristic makes it a versatile building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in many pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of this compound is paramount for its effective and safe use in a laboratory setting. The properties outlined below have been compiled from reputable chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 764-85-2 | N/A |

| Molecular Formula | C₇H₉N | N/A |

| Molecular Weight | 107.15 g/mol | N/A |

| Boiling Point | 75-78 °C at 13 mmHg | [1][2][3] |

| Density | 0.841 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.433 | [1][2][3] |

| Flash Point | 180 °F | [3] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of nitriles can be achieved through various methods, including nucleophilic substitution reactions. A common and effective method for preparing alkyl nitriles is the reaction of an alkyl halide with an alkali metal cyanide. This process, known as cyanation, extends the carbon chain by one carbon.

Caption: Generalized SN2 reaction for nitrile synthesis.

Reactivity Profile

The chemical behavior of this compound is dictated by its two functional groups:

-

Terminal Alkyne: The acidic proton on the sp-hybridized carbon can be removed by a strong base to form a potent nucleophile, an acetylide. This allows for a variety of carbon-carbon bond-forming reactions. Furthermore, the alkyne can participate in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

-

Nitrile Group: The nitrile functionality is a versatile precursor to other nitrogen-containing groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents to form ketones.

Applications in Drug Design and Development

The nitrile group is a significant pharmacophore in medicinal chemistry, with over 60 small molecule drugs on the market containing this functional group.[4] Its inclusion in a drug candidate can enhance pharmacokinetic properties and introduce key binding interactions with biological targets.[4][5]

Role of the Nitrile Group in Pharmaceuticals:

-

Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life.[6]

-

Improved Pharmacokinetics: Incorporating a nitrile can improve a compound's solubility and other pharmacokinetic parameters, leading to better bioavailability.[5]

-

Target Binding: The electron-withdrawing nature of the nitrile allows it to participate in hydrogen bonding and other polar interactions with protein targets, enhancing binding affinity and selectivity.[5][6] It can also act as a bioisostere for other functional groups like carbonyls or halogens.[6]

-

Covalent Inhibition: The electrophilic carbon of the nitrile can act as a "warhead" to form a covalent bond with a nucleophilic residue (like cysteine or serine) in the active site of a target protein.[4]

While specific drugs derived directly from this compound are not prominently documented, its derivatives, such as the corresponding amine (heptylamine) obtained through reduction, are valuable intermediates.[7] Long-chain primary amines are often incorporated into drug candidates to increase their lipophilicity, which can improve their ability to cross cell membranes.[7]

Caption: Application of this compound in generating diverse chemical intermediates for drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a combustible liquid and is considered harmful if swallowed or in contact with skin.[8][9][10] It can also cause skin and serious eye irritation.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

In case of accidental exposure, it is crucial to seek immediate medical attention.[10]

Conclusion

This compound stands out as a highly versatile and valuable building block for organic synthesis. Its dual functionality provides chemists with a powerful tool for constructing complex molecular architectures, particularly those relevant to the pharmaceutical industry. The strategic incorporation of the nitrile group, a proven pharmacophore, along with the synthetic flexibility of the terminal alkyne, makes this compound a key intermediate in the quest for novel therapeutics. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for any researcher looking to leverage its full potential.

References

-

ChemWhat. 6-HEPTENENITRILE CAS#: 5048-25-9. [Link]

-

National Center for Biotechnology Information. 6-Heptenenitrile. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Heptanenitrile. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

-

Cole-Parmer. Safety Data Sheet - Heptane. [Link]

-

Cheméo. Chemical Properties of Heptanonitrile (CAS 629-08-3). [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

Sources

- 1. 6-HEPTENENITRILE CAS#: 5048-25-9 [m.chemicalbook.com]

- 2. 6-庚烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Heptenenitrile | C7H11N | CID 4140856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of 6-Heptynenitrile: A Predictive Guide for Researchers

Introduction

6-Heptynenitrile, a bifunctional molecule incorporating both a terminal alkyne and a nitrile group, presents a unique spectroscopic fingerprint. Understanding its characteristics is crucial for researchers in organic synthesis, materials science, and drug development where such functionalities are pivotal. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in common databases, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for the identification and characterization of this compound.

The structural features of this compound—a terminal triple bond and a cyano group separated by a flexible four-carbon chain—give rise to distinct and predictable signals in various spectroscopic analyses. This guide will deconstruct these expected spectral features, offering insights into the underlying molecular behavior and providing a practical reference for laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | H-2 |

| ~2.20 | dt | 2H | H-5 |

| ~1.98 | t | 1H | H-7 |

| ~1.75 | p | 2H | H-3 |

| ~1.60 | p | 2H | H-4 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is governed by the electronegativity of the nitrile group and the anisotropic effects of the alkyne.

-

Downfield Protons (H-2): The protons on the carbon alpha to the electron-withdrawing nitrile group (C2) are the most deshielded and are expected to appear furthest downfield, around 2.45 ppm. The signal will be a triplet due to coupling with the two adjacent protons on C3.

-

Propargylic Protons (H-5): The protons on the carbon adjacent to the alkyne (C5) will appear around 2.20 ppm. This signal is expected to be a doublet of triplets due to coupling with the terminal alkyne proton (H-7) and the methylene protons on C4.

-

Terminal Alkyne Proton (H-7): The acetylenic proton is a key diagnostic signal. Due to the magnetic anisotropy of the triple bond, this proton is more shielded than vinylic protons and is expected to resonate around 1.98 ppm.[1] It will appear as a triplet due to long-range coupling with the propargylic protons (H-5).[2]

-

Alkyl Chain Protons (H-3 and H-4): The methylene protons in the middle of the chain will exhibit complex overlapping signals, predicted to be around 1.75 and 1.60 ppm, appearing as pentets (or multiplets).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and reference the residual solvent peak (CHCl₃) to 7.26 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~119.5 | C-1 (CN) |

| ~83.0 | C-6 |

| ~69.0 | C-7 |

| ~27.5 | C-3 |

| ~24.0 | C-4 |

| ~18.0 | C-5 |

| ~16.5 | C-2 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbons in the molecule.

-

Nitrile Carbon (C-1): The carbon of the cyano group is significantly deshielded and will appear around 119.5 ppm.[3]

-

Alkyne Carbons (C-6 and C-7): The sp-hybridized carbons of the terminal alkyne are characteristic and appear in a distinct region. The internal alkyne carbon (C-6) is expected around 83.0 ppm, while the terminal carbon (C-7) will be further upfield, around 69.0 ppm.[4][5]

-

Alkyl Chain Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region of the spectrum, with their specific shifts influenced by their proximity to the electron-withdrawing nitrile and the alkyne.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0 to 150 ppm.

-

Use a 30° pulse angle to allow for faster repetition.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase correct, and reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~2930, ~2860 | Medium | sp³ C-H Stretch (Alkyl Chain) |

| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~2120 | Weak, Sharp | C≡C Stretch (Terminal Alkyne) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic vibrations of the terminal alkyne and the nitrile group.

-

≡C-H Stretch: A strong, sharp absorption around 3300 cm⁻¹ is the hallmark of a terminal alkyne C-H bond.[6][7][8][9][10] Its presence is a strong indicator of this functionality.

-

C≡N Stretch: The nitrile group will exhibit a medium to sharp absorption band around 2250 cm⁻¹.[3] This region of the spectrum is relatively uncongested, making this a reliable diagnostic peak.

-

C≡C Stretch: The carbon-carbon triple bond stretch of a terminal alkyne gives rise to a weak but sharp peak around 2120 cm⁻¹.[6][7][10]

-

sp³ C-H Stretches: The stretches of the C-H bonds in the alkyl chain will appear as medium intensity bands in the 2850-2960 cm⁻¹ region.[9]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Collection: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 107 | Low | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M-H]⁺ |

| 80 | Moderate | [M-HCN]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

Expertise & Experience: Interpreting the Mass Spectrum

Upon electron ionization, this compound is expected to undergo characteristic fragmentation pathways.

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 107 is expected to be of low abundance, which is common for nitriles.[11]

-

[M-H]⁺: Loss of a hydrogen atom, likely from the carbon alpha to the nitrile, would result in a peak at m/z 106.[11]

-

Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide, leading to a fragment at m/z 80.

-

Allylic Cleavage: The high abundance of the fragment at m/z 41 is anticipated due to the formation of the stable allyl cation through cleavage of the C3-C4 bond.

-

Propargylic Cleavage: Cleavage at the propargylic position (C4-C5 bond) would lead to the formation of a stable propargyl cation derivative, contributing to the fragment at m/z 67.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Structure and Predicted Data

To further clarify the relationships between the structure of this compound and its predicted spectroscopic data, the following diagrams are provided.

Caption: Molecular Structure of this compound

Caption: Predicted ¹H NMR Coupling Interactions

Caption: Predicted Mass Spectrometry Fragmentation Pathways

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers will be well-equipped to identify and characterize this molecule with confidence. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future work.

References

-

Bush, K., Parker, C., Harvan, D., Bursey, M., & Hass, J. (n.d.). Negative Ion Mass Spectra of Organic Nitriles. Optica Publishing Group. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Brainly. (2024, February 13). [FREE] What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Brainly.com. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

IR: alkynes. (n.d.). Retrieved from [Link]

-

Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-HEPTENENITRILE CAS#: 5048-25-9. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aliphatic Nitriles. (n.d.). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]

-

PubChem. (n.d.). 6-Heptenenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

8: Alkenes and Alkynes. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2002). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Hept-6-yn-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hept-1-en-6-yne. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Hepten-6-yne. Retrieved from [Link]

-

PubChem. (n.d.). Heptanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

PubChem. (n.d.). Hept-3-enenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-. Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. GCMS Section 6.17 [people.whitman.edu]

A Technical Guide to the Thermal Stability and Decomposition of 6-Heptynenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Heptynenitrile: A Molecule of Interest

This compound, with its bifunctional nature combining a terminal alkyne and a nitrile group, represents a versatile building block in organic synthesis. The terminal alkyne allows for a variety of coupling reactions, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, making it a valuable precursor for pharmaceuticals and specialty materials.[1][2] Understanding the thermal stability of such a molecule is paramount for safe handling, storage, and determination of reaction conditions in a drug development and manufacturing setting. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially runaway reactions.

Anticipated Thermal Behavior of this compound

The thermal behavior of this compound will be dictated by the lability of its functional groups. The presence of the terminal alkyne is of particular note. Studies on other alkyne-rich compounds have demonstrated that they can undergo exothermic events upon heating.[3][4][5]

Differential Scanning Calorimetry (DSC) is a powerful tool for probing such behavior.[6][7] It is anticipated that a DSC thermogram of this compound would reveal a significant exothermic event at a characteristic onset temperature, indicative of decomposition or reactive transformation such as polymerization.[4] The energy released during this process can be quantified from the DSC data, providing a critical safety parameter. For instance, studies on terminal diynes have shown exothermic events with onset temperatures as low as 92 °C.[4] Given this, it is crucial to handle this compound with care at elevated temperatures.

Potential Decomposition Pathways

The decomposition of this compound is likely to proceed through multiple pathways, influenced by temperature and the presence of other chemical species.

-

Alkyne-Mediated Reactions: The terminal alkyne is a high-energy functional group. At elevated temperatures, it can undergo self-polymerization, cyclization, or other rearrangements. These are often highly exothermic processes.

-

Nitrile Group Decomposition: Studies on the thermal decomposition of polyacrylonitrile have shown that the nitrile group can lead to the formation of hydrogen cyanide (HCN) and a series of other aliphatic nitriles of varying chain lengths.[8] This suggests that under thermal stress, this compound could potentially eliminate HCN or undergo fragmentation to yield smaller nitrile compounds.

-

Radical Mechanisms: At higher temperatures, homolytic bond cleavage can lead to the formation of radical species, initiating a complex cascade of decomposition reactions.

A hypothetical decomposition pathway could involve an initial intramolecular cyclization or intermolecular polymerization via the alkyne, followed by fragmentation of the aliphatic chain and nitrile group at higher temperatures.

Caption: Experimental workflow for thermal analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Place a small, accurately weighed amount of this compound into a pyrolysis sample tube.

-

The sample is rapidly heated to a set temperature (e.g., the decomposition temperature determined by TGA) in the pyrolyzer, which is directly coupled to a GC-MS system.

-

The volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer.

-

This process can be repeated at several different temperatures to understand how the decomposition products change with temperature. [9]

Data Interpretation and Presentation

The data from these experiments should be integrated to provide a comprehensive picture of the thermal behavior of this compound.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

| Parameter | Value | Technique |

| Onset of Exothermic Event | 150 °C | DSC |

| Peak of Exothermic Event | 165 °C | DSC |

| Heat of Decomposition | -250 J/g | DSC |

| Initial Decomposition Temp. (5% mass loss) | 145 °C | TGA |

| Temperature of Max. Mass Loss Rate | 168 °C | TGA (DTG curve) |

| Final Char Residue @ 600 °C | 15% | TGA |

Table 2: Major Decomposition Products Identified by Py-GC-MS (Hypothetical)

| Pyrolysis Temperature | Major Products |

| 170 °C | Oligomers of this compound |

| 250 °C | Acetonitrile, Propenenitrile, Butenenitrile |

| 400 °C | Hydrogen Cyanide, Benzene, Toluene |

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, a scientifically sound assessment can be made by drawing parallels with related compounds. It is anticipated that this compound will exhibit a distinct exothermic decomposition at an elevated temperature, likely driven by reactions of its terminal alkyne group. The nitrile functionality may lead to the release of toxic products such as hydrogen cyanide at higher temperatures. The experimental workflow detailed in this guide, employing DSC, TGA, and Py-GC-MS, provides a robust framework for the empirical determination of its thermal properties. The data generated from these studies will be critical for ensuring the safe handling, storage, and use of this versatile chemical intermediate in research and development.

References

-

Hoyt, S. B., et al. (2014). Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades. Organic Letters, 16(24), 6370-3. [Link]

-

Mills, J. N., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(24), 6370-6373. [Link]

-

National Center for Biotechnology Information. (2014). Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades. PubMed. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Rogue Chem. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. [Link]

-

Chromatography Online. (2021). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

-

IOP Conference Series: Materials Science and Engineering. (2017). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]

- Google Patents. (1979).

-

Wikipedia. Differential scanning calorimetry. [Link]

-

PubMed. (2007). Unsaturated nitriles: stereoselective MgO eliminations. [Link]

-

ACS Publications. (2025). ACS Applied Nano Materials. [Link]

-

C-Therm. (2025). Differential Scanning Calorimetry (DSC) 101: Theory & Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4140856, 6-Heptenenitrile. [Link]

-

U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

National Center for Biotechnology Information. (2023). Active Ingredient Summary Table Thermal Stability. [Link]

-

MDPI. (2024). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. [Link]

-

LibreTexts. (2023). Preparation of Nitriles. [Link]

-

Semantic Scholar. (2021). Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate. [Link]

-

National Research Council Canada. (1977). Thermal decomposition products of polyacrylonitrile. [Link]

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry (DSC) 101: Theory & Applications – C-Therm Technologies Ltd. [ctherm.com]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

Introduction: The "Why" and "What" of Computational Analysis

An In-Depth Technical Guide to Quantum Chemical Calculations on 6-Heptynenitrile

This guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (CH≡C-(CH₂)₄-C≡N). It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's structural, electronic, and thermodynamic properties. The narrative moves from theoretical foundations to practical implementation and data interpretation, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducible results.

This compound is a bifunctional organic molecule featuring both a terminal alkyne (a site for click chemistry, metal coordination, and C-C bond formation) and a nitrile group (a versatile precursor for amines, amides, and carboxylic acids).[1][2][3] Understanding its three-dimensional structure, conformational flexibility, and the electronic nature of its reactive sites is paramount for its application in materials science and medicinal chemistry.

Quantum chemical calculations offer a powerful, non-experimental route to probe these characteristics at the atomic level.[4][5] By solving approximations of the Schrödinger equation, we can generate a detailed profile of the molecule, including its stable geometries, vibrational spectra, and reactivity patterns. This in silico approach allows for rapid screening and hypothesis testing, guiding more targeted and efficient laboratory research.[6]

This guide will walk through a complete computational workflow, establishing a self-validating system where each step builds upon the last to generate a robust and reliable molecular model.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is governed by the choice of the theoretical method and the basis set.[7] This combination is often referred to as the "level of theory."

The Hierarchy of Methods

Quantum mechanical methods offer a trade-off between computational cost and accuracy.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by assuming each electron moves in the average field of all other electrons.[8][9] While computationally efficient, it fundamentally neglects electron correlation—the way electrons dynamically avoid each other. This omission can lead to inaccuracies, especially in describing reaction energies and bond dissociations.[10] However, HF serves as an excellent starting point for more advanced calculations.[8]

-

Post-Hartree-Fock Methods: These methods systematically improve upon the HF solution by incorporating electron correlation.[8][9][11] Key examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).[10] They offer higher accuracy but come with a significantly greater computational cost, which can become prohibitive for larger molecules.

-

Density Functional Theory (DFT): DFT offers a pragmatic and popular alternative. Instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy from the electron density. In principle, the exact exchange-correlation functional would yield the exact energy. In practice, a wide range of approximate functionals are used, such as the popular hybrid functional B3LYP, which has demonstrated a good balance of accuracy and efficiency for a vast array of organic molecules.[12][13][14]

For a molecule like this compound, DFT with a hybrid functional like B3LYP is typically the most practical choice for initial geometry optimizations and property calculations, providing reliable results without the extreme computational expense of high-level post-HF methods.

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons in space.

-

Minimal Basis Sets (e.g., STO-3G): These are the smallest and computationally cheapest, using one function per atomic orbital. Their accuracy is limited and they are best suited for very preliminary calculations.[17]

-

Pople-Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used "split-valence" basis sets, meaning they use multiple functions for valence orbitals, providing more flexibility in describing chemical bonds.[17] The notation indicates:

-

(d): Adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing non-spherical electron density in bonds.

-

(d,p): Adds polarization functions to both heavy atoms and hydrogens.

-

+ or aug-: Adds diffuse functions , which are important for describing lone pairs, anions, and weak intermolecular interactions.[15]

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit as the size of the set (D for double, T for triple, etc.) increases.[17] They are optimized for post-HF methods and are ideal for high-accuracy benchmark studies.[17]

For this compound, a basis set like 6-31G(d) is a cost-effective and robust starting point for geometry optimization.[12][13] For more accurate energy or electronic property calculations (like dipole moment), upgrading to a larger basis set such as 6-311+G(d,p) or aug-cc-pVTZ is recommended to better account for the polar nitrile group and the π-systems.[18]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a logical and self-validating workflow for the quantum chemical analysis of this compound using a software package like Gaussian, ORCA, or PySCF.[14][19]

Protocol 1: Geometry Optimization and Frequency Verification

-

Build Initial Structure: Using a molecular editor, construct the 3D structure of this compound. The SMILES string is N#CCCCCCCC#C. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., GFN-FF) to get a reasonable starting structure.[20]

-

Set Up the Input File: Create an input file for the quantum chemistry software. A typical Gaussian input would specify the level of theory, job type, molecular charge (0), and spin multiplicity (singlet, 1).

Causality: The Opt Freq keyword is a crucial choice for efficiency. It instructs the software to first perform a geometry optimization and then, upon completion, automatically run a frequency calculation at the same level of theory.[14] This ensures the frequencies correspond directly to the optimized stationary point.

-

Execute the Calculation: Submit the input file to the software.

-

Analyze the Output:

-

Convergence: First, confirm that the geometry optimization converged successfully. Look for "Optimization completed" messages in the output file.

-

Vibrational Frequencies: This is the self-validation step. Scan the list of calculated frequencies. A true energy minimum will have zero imaginary frequencies (often listed as negative numbers).[21] If one imaginary frequency is present, it indicates the structure is a transition state, not a minimum. If multiple exist, the optimization failed to find a stationary point.

-

Data Presentation and Interpretation

Once a validated structure is obtained, its properties can be calculated and analyzed. For higher accuracy, it is common practice to use the optimized geometry from a cost-effective level of theory and perform a more computationally expensive "single-point" energy calculation with a larger basis set.[22][23]

Structural Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters should be tabulated for clarity.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d)) | Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | | :--- | :--- | :---: | :---: | | Nitrile Bond | C-N | 1.158 | - | | Alkyne Bond | C≡C | 1.209 | - | | C-C Single Bonds| C-C (avg.) | 1.535 | - | | C-C≡N Angle | C-C-N | 179.8 | | H-C≡C Angle | H-C-C | 179.9 | | C-C-C Angles | C-C-C (avg.) | 112.5 |

Note: Data are representative and would be generated by the actual calculation.

Vibrational Analysis

The frequency calculation provides a theoretical infrared (IR) spectrum. The most characteristic vibrations are the high-frequency stretches of the triple bonds.

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyne) | 3350 | Stretching of the terminal alkyne C-H bond. |

| C≡N Stretch | 2285 | Stretching of the nitrile triple bond. |

| C≡C Stretch | 2150 | Stretching of the alkyne triple bond. |

Insight: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic oscillator approximation. They are often multiplied by an empirical scale factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.[12][13]

Electronic Properties and Reactivity Descriptors

Analysis of the electronic structure provides deep insights into the molecule's reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

The HOMO represents the ability to donate electrons. A high HOMO energy suggests the molecule is a good electron donor (nucleophile). For this compound, the HOMO is expected to have significant density on the C≡C triple bond.

-

The LUMO represents the ability to accept electrons. A low LUMO energy suggests the molecule is a good electron acceptor (electrophile). The LUMO is likely to be localized around the electron-withdrawing C≡N group.

-

The HOMO-LUMO Gap (Energy(LUMO) - Energy(HOMO)) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[24]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies charge distribution:

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this will be strongly localized on the nitrogen atom of the nitrile group.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the hydrogens, particularly the acidic terminal alkyne proton.

-

Table 3: Calculated Electronic Properties (B3LYP/aug-cc-pVTZ)

| Property | Value (Hartree) | Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | -0.285 | -7.76 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.015 | -0.41 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 0.270 | 7.35 | High kinetic stability |

Note: Data are representative and would be generated by the actual calculation.

Conclusion

This guide has outlined a robust, multi-step workflow for the theoretical investigation of this compound. By starting with a reliable geometry optimization and validating it with a frequency calculation, a solid foundation is laid for the accurate prediction of spectroscopic, electronic, and thermodynamic properties. The choice of method (DFT) and basis set (e.g., Pople-style) represents a well-established balance of accuracy and computational cost for this class of molecule. The resulting data provide a detailed, atomistic-level understanding of the molecule's structure and potential reactivity, offering invaluable guidance for its synthesis, manipulation, and application in advanced materials and pharmaceuticals.

References

- Fiveable. (n.d.). Basis sets and their selection | Theoretical Chemistry Class Notes.

- Rowan. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan [Video]. YouTube.

- Rowan. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan.

- Reddit User Discussion. (2018, May 9). Computational chemistry: Optimized geometry and frequencies calculations. r/chemistry.

- Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual.

- Singh, M., & Cavalleri, M. (2012, December 5). Choosing the Right Basis Set. ChemistryViews.

- CD ComputaBio. (n.d.). Selection Method of Basis Set in Quantum Chemistry.

- Chan, B., & Radom, L. (2017). Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations: Determination of Frequency Scale Factors and Application to Reactions of Large Systems. Journal of Chemical Theory and Computation, 13(12), 6052–6060.

- Chan, B., & Radom, L. (2017). Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations: Determination of Frequency Scale Factors and Application to Reactions of Large Systems. PubMed.

- Wikipedia. (n.d.). Basis set (chemistry).

- Phan, H. T. M., et al. (2021). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. PubMed Central.

- Matter Modeling Stack Exchange User Discussion. (2025, January 24). What software shall I use for DFT on an organic molecule?.

- Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes.

- Johnson, J. B., et al. (n.d.). Synthetic, Mechanistic, and Computational Investigations of Nitrile-Alkyne Cross-Metathesis. Journal of the American Chemical Society.

- Phan, H. T. M., et al. (2025, October 15). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 6-Heptenenitrile. PubChem.

- National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.

- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.

- ResearchGate. (n.d.). Post-Hartree–Fock methods.

- Wikipedia. (n.d.). Hartree–Fock method.

- EPFL. (n.d.). 4 Post-Hartree Fock Methods: MPn and Configuration Interaction.

- Bartlett, R. J., & Stanton, J. F. (2019, April 15). Applications of Post-Hartree-Fock Methods: A Tutorial.

- Wikipedia. (n.d.). Quantum chemistry.

- ResearchGate. (n.d.). Alkyne insertion via hydrolysis of nitriles.

- Qurrata A'yun, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PubMed Central.

- LibreTexts Chemistry. (2025, March 4). 11.1: Overview of Quantum Calculations.

- YouTube User. (2023, September 19). Basics of performing DFT calculations with Q-Chem [Video]. YouTube.

- Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations.

- Paul, S., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecular Diversity.

- BenchChem. (n.d.). A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloronaphthalen-1-ol.

Sources

- 1. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 5. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 8. fiveable.me [fiveable.me]

- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 10. epfl.ch [epfl.ch]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations: Determination of Frequency Scale Factors and Application to Reactions of Large Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 21. youtube.com [youtube.com]

- 22. reddit.com [reddit.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Bifunctional Alkynenitriles

Introduction: The Untapped Potential of a Bifunctional Scaffold

In the landscape of modern chemical synthesis and drug discovery, the demand for molecular scaffolds that offer both versatility and precision is paramount. Bifunctional alkynenitriles, a class of compounds characterized by the presence of both an alkyne and a nitrile group, represent a significantly underexplored, yet highly promising, area of research. The unique electronic interplay between the electron-withdrawing nitrile and the electron-rich pi-system of the alkyne bestows upon these molecules a dual reactivity profile that can be strategically exploited across diverse scientific disciplines. This guide will provide an in-depth exploration of potential research avenues for bifunctional alkynenitriles, offering a roadmap for researchers, medicinal chemists, and materials scientists to unlock their full potential. We will delve into their application in targeted covalent inhibitors, the design of novel proteolysis-targeting chimeras (PROTACs), the development of new bioorthogonal chemical reporters, and the synthesis of advanced functional polymers.

Targeted Covalent Inhibitors: Tuning Reactivity for Enhanced Selectivity

The resurgence of interest in covalent inhibitors has been driven by their potential for increased potency and prolonged duration of action.[1] Nitriles have emerged as attractive "warheads" for covalent modification of nucleophilic residues, such as cysteine, in protein active sites.[2][3] The electrophilicity of the nitrile carbon can be finely tuned, offering a handle to control the reversibility and selectivity of the covalent interaction.[4] Bifunctional alkynenitriles provide a unique platform to further refine this approach.

Research Hypothesis: The incorporation of an alkyne moiety into a nitrile-containing covalent inhibitor can modulate the electrophilicity of the nitrile warhead through electronic effects and provide a secondary site for non-covalent interactions or further functionalization, leading to inhibitors with enhanced selectivity and potency.

Modulating Nitrile Electrophilicity

The reactivity of the nitrile group can be influenced by the substitution pattern on the alkyne. Electron-withdrawing groups on the alkyne are expected to increase the electrophilicity of the nitrile carbon, favoring covalent bond formation. Conversely, electron-donating groups would decrease its reactivity. This tunability allows for the rational design of inhibitors with a desired level of reactivity, minimizing off-target effects.

Experimental Protocol: Synthesis and Evaluation of Alkynenitrile-Based Covalent Inhibitors

-

Synthesis of Alkynenitrile Library:

-

Begin with a common precursor, such as a halo-substituted aromatic ring bearing a nitrile group.

-

Perform a Sonogashira coupling reaction with a variety of terminal alkynes bearing different electronic substituents (e.g., -H, -Si(CH₃)₃, -C₆H₅, -C(O)OCH₃, -CF₃).

-

Deprotect silyl-protected alkynes using standard conditions (e.g., TBAF) to yield the terminal alkynes.

-

Characterize all synthesized compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]

-

-

In Vitro Reactivity Assay:

-

Incubate each alkynenitrile compound with a model thiol, such as N-acetyl-L-cysteine, in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.

-

Monitor the reaction progress over time using HPLC or LC-MS to determine the rate of covalent adduct formation.

-

Calculate the second-order rate constant (k_inact/K_i) for each compound to quantify its reactivity.

-

-

Enzyme Inhibition Assays:

-

Select a cysteine-dependent enzyme of interest (e.g., a cysteine protease like cathepsin K or a kinase with a targetable cysteine like BTK).

-

Perform enzyme inhibition assays to determine the IC₅₀ values for each compound.

-

For promising inhibitors, conduct detailed kinetic studies to determine the mechanism of inhibition (reversible vs. irreversible) and the kinetic parameters (k_inact and K_i).

-

-

Mass Spectrometry-Based Target Engagement Studies:

-

Incubate the target protein with the alkynenitrile inhibitor.

-

Digest the protein into peptides using trypsin or chymotrypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS to identify the specific cysteine residue modified by the inhibitor.[7]

-

Diagram: Workflow for Covalent Inhibitor Development

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

A-Literature-Review-of-Terminal-Alkyne-and-Nitrile-Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes and nitriles, two functional groups characterized by carbon-carbon and carbon-nitrogen triple bonds respectively, stand as cornerstones of modern organic synthesis and medicinal chemistry. Their unique electronic properties and diverse reactivity profiles have rendered them indispensable building blocks in the construction of complex molecular architectures, ranging from life-saving pharmaceuticals to advanced materials.[1][2] This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of these versatile moieties, with a particular focus on their strategic deployment in drug discovery and development. We will explore the fundamental principles governing their chemical behavior, delve into state-of-the-art synthetic methodologies, and showcase their impact on the design and synthesis of bioactive molecules.

I. The Terminal Alkyne: A Privileged Motif in Chemical Science

The terminal alkyne, with its sp-hybridized carbon atom and acidic proton, possesses a unique combination of linearity, rigidity, and reactivity that makes it a highly sought-after functional group in drug design.[1][3] Its ability to participate in a wide array of chemical transformations, including carbon-carbon bond formation and cycloaddition reactions, has solidified its status as a privileged structural motif.

1.1. Synthesis of Terminal Alkynes

The preparation of terminal alkynes can be achieved through several established synthetic routes. A common and versatile method involves the double elimination of hydrogen halides from either vicinal or geminal dihalides using a strong base.[4] Another widely employed strategy is the Corey-Fuchs reaction, which transforms aldehydes into terminal alkynes.[5] More recent advancements include one-pot syntheses from alkenes via a ruthenium-catalyzed dehydrogenative silylation followed by oxidative desilylation.[6][7] The Ohira-Bestmann modification of the Seyfert-Gilbert homologation also provides a reliable route from aldehydes to terminal alkynes.[5]

1.2. Reactivity Profile of Terminal Alkynes

The reactivity of terminal alkynes is dominated by the acidity of the terminal proton and the electron-rich nature of the triple bond.[8][9]

Terminal alkynes are significantly more acidic than their alkene and alkane counterparts, with a pKa value of approximately 25.[4] This allows for deprotonation by strong bases, such as sodium amide or organolithium reagents, to form highly nucleophilic acetylide anions.[10] These acetylides are potent nucleophiles that readily participate in SN2 reactions with primary alkyl halides, leading to the formation of internal alkynes and extension of the carbon chain.[8]

Similar to alkenes, alkynes undergo electrophilic addition reactions.[9] The addition of hydrogen halides (HX) and halogens (X₂) proceeds across the triple bond.[4] Hydration of terminal alkynes, typically catalyzed by mercuric ions, yields methyl ketones via an enol intermediate that undergoes tautomerization.[10][11] In contrast, hydroboration-oxidation provides the corresponding aldehyde, an example of anti-Markovnikov addition.[4]

The C-H bond of a terminal alkyne can be activated by transition metals, enabling a variety of transformations.[12][13] This activation can be facilitated by various extrinsic components, such as oxygen and aromatic halides, which can lower the reaction barriers.[3] For instance, oxygen-assisted C-H activation is a common strategy for constructing organometallic structures on silver substrates.[3][14] Electrochemical methods have also been developed to promote directed C-H alkynylation.[15]

Terminal alkynes are excellent participants in cycloaddition reactions, providing access to a diverse range of heterocyclic compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of 1,2,3-triazoles.[16][][18] Additionally, [2+2+2] cycloadditions with other alkynes and nitriles, often catalyzed by transition metals, can be used to construct substituted pyridines.[19] Nitrile oxides also undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles.[20][21]

1.3. Applications in Drug Discovery and Development

The unique properties of the terminal alkyne have been leveraged in the design of numerous therapeutic agents.[1] It can act as a key pharmacophore, providing directional interactions within a protein binding pocket.[1] Furthermore, its role in bioorthogonal chemistry allows for the selective labeling and tracking of biomolecules.[16] A prominent example is its incorporation into enzyme inhibitors, where it can function as a "warhead" for covalent inhibition.[1]

Table 1: Notable Drugs Featuring a Terminal Alkyne Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Efavirenz | Antiretroviral | Non-nucleoside reverse transcriptase inhibitor[] |

| Terbinafine | Antifungal | Squalene epoxidase inhibitor[] |

| Norethynodrel | Contraceptive | Progestin[] |

II. The Nitrile Group: A Versatile Synthon in Organic Chemistry

The nitrile, or cyano, group (-C≡N) is a highly versatile and valuable functional group in organic synthesis.[22][23] Its stability, coupled with its ability to be transformed into a wide array of other functional groups, makes it an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical industry.[2][23]

2.1. Synthesis of Nitrile Compounds

Nitriles can be synthesized through several reliable methods. One of the most common approaches is the nucleophilic substitution of alkyl halides with cyanide salts (SN2 reaction).[24][25] The dehydration of primary amides using reagents like SOCl₂, POCl₃, or P₂O₅ is another effective method.[24][25] Additionally, biocatalytic approaches using enzymes are emerging as a milder and more environmentally friendly alternative to traditional chemical synthesis.[26]

2.2. Reactivity of the Nitrile Group

The nitrile group's reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.[27][28]

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, which are fundamental functional groups in many active pharmaceutical ingredients (APIs).[23][29]